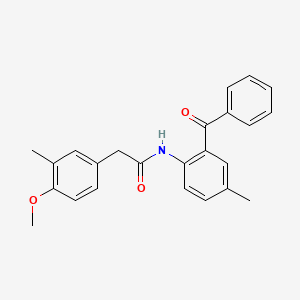![molecular formula C17H12N2O3 B6496652 2-[(quinolin-3-yl)carbamoyl]benzoic acid CAS No. 349489-07-2](/img/structure/B6496652.png)
2-[(quinolin-3-yl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(quinolin-3-yl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C17H12N2O3 . It is used in various applications in the field of pharmaceutical chemistry .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives, which include “this compound”, involves the use of phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds are characterized by spectral analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods. Density functional theory at the B3LYP levels was performed using Gaussian 03 (W). The frontier molecular energies, electronic chemical potential, chemical hardness, chemical softness, and global electrophilicity indices have been calculated at DFT/B3LYP/6-31G (d,p) level of theory .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives, including “this compound”, exhibit a wide range of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various databases. For example, PubChem provides information on its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .科学的研究の応用
2-[(quinolin-3-yl)carbamoyl]benzoic acid has been studied for its potential applications in the field of medicine and biochemistry. It has been studied as an inhibitor of enzymes, including the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. This compound has also been studied for its potential to be used in therapeutic applications, such as the treatment of cancer, diabetes, and other diseases.
作用機序
2-[(quinolin-3-yl)carbamoyl]benzoic acid has been studied for its ability to act as an inhibitor of enzymes. It has been shown to inhibit the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. This compound acts as an inhibitor of caspase-3 by binding to the active site of the enzyme, thus preventing it from catalyzing the reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential to be used in therapeutic applications. It has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory effects in laboratory studies. It has also been shown to have antioxidant and neuroprotective effects in animal studies.
実験室実験の利点と制限
2-[(quinolin-3-yl)carbamoyl]benzoic acid has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be synthesized in a variety of ways. It is also relatively stable, so it can be stored for long periods of time. However, it is important to note that this compound is a relatively new compound, and there is still a lot of research that needs to be done to understand its full potential.
将来の方向性
The potential future directions of 2-[(quinolin-3-yl)carbamoyl]benzoic acid research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential of this compound as an inhibitor of other enzymes, as well as its potential to be used in other therapeutic applications. Finally, further studies could be conducted to explore the potential of this compound to be used in drug delivery systems.
合成法
2-[(quinolin-3-yl)carbamoyl]benzoic acid can be synthesized through several different methods. The most commonly used method is the reaction of quinoline-3-carboxylic acid and benzoic acid in the presence of a base, such as sodium hydroxide. This reaction produces this compound and sodium benzoate as the byproducts. Other methods of synthesizing this compound include the reaction of quinoline-3-carboxylic acid and benzoic acid in the presence of an acid catalyst, such as sulfuric acid, and the reaction of quinoline-3-carboxylic acid and benzoic anhydride in the presence of an acid catalyst.
特性
IUPAC Name |
2-(quinolin-3-ylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(13-6-2-3-7-14(13)17(21)22)19-12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIWNRYLPPMADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496571.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496581.png)
![N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide](/img/structure/B6496599.png)
![2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B6496614.png)
![(2E)-2-{[(3-bromophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496618.png)
![11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6496621.png)

![7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B6496646.png)
![2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid](/img/structure/B6496657.png)
![2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine](/img/structure/B6496668.png)
![3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B6496670.png)
![ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate](/img/structure/B6496672.png)
![methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6496676.png)
![methyl 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6496686.png)